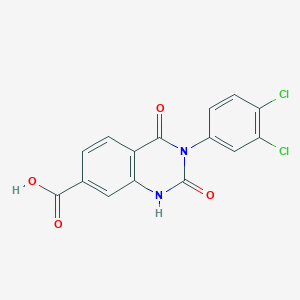
3-(3,4-Dichlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3,4-dichloroaniline with anthranilic acid, followed by cyclization to form the quinazoline ring . The reaction typically proceeds under acidic conditions.
Reaction Conditions: The reaction conditions for the synthesis of this compound may vary, but typically involve refluxing the reactants in a suitable solvent (such as acetic acid or ethanol) with a catalytic amount of acid. Isolation and purification steps follow to obtain the desired product.
Industrial Production:
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed mechanistic studies are essential to understand the regioselectivity and stereochemistry of these reactions.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of this compound show promising anticancer effects against various cancer cell lines. For instance:
- In vitro tests indicated significant cytotoxicity against MCF-7 breast cancer cells .
- The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Anticonvulsant Effects
A related compound demonstrated pronounced anticonvulsant effects in animal models. It significantly reduced mortality in seizure models induced by pentylenetetrazole and picrotoxin . The mechanism appears to involve GABAergic and glycinergic pathways.
Antimicrobial Properties
Compounds similar to 3-(3,4-dichlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid have shown antimicrobial activity against various pathogens. For example:
- Some derivatives exhibited effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 1: Biological Activities of Related Compounds
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further investigation could reveal related structures and their unique features.
Biological Activity
3-(3,4-Dichlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C16H13Cl2N2O4. It features a tetrahydroquinazoline core with dichlorophenyl and carboxylic acid substituents, which are thought to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. One study demonstrated that similar compounds showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of cell wall synthesis and interference with metabolic pathways in bacteria .
Anticonvulsant Properties
A notable study focused on the anticonvulsant activity of quinazoline derivatives. It was found that the compound exhibited promising anticonvulsant effects in animal models. The cyclic amide fragment within the structure was identified as a key pharmacophore contributing to this activity .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Neurotransmitter Release : In anticonvulsant activity, it may modulate the release of neurotransmitters such as GABA.
- Antioxidant Properties : Some studies suggest that it may possess antioxidant properties that contribute to its biological effects by scavenging free radicals and reducing oxidative stress .
Case Studies
| Study | Findings |
|---|---|
| Chen et al. (2018) | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Umesha et al. (2009) | Found significant antioxidant activity through DPPH radical scavenging assays. |
| Nural et al. (2018) | Reported anticonvulsant effects in rodent models with a focus on the cyclic amide fragment's role. |
Properties
Molecular Formula |
C15H8Cl2N2O4 |
|---|---|
Molecular Weight |
351.1 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C15H8Cl2N2O4/c16-10-4-2-8(6-11(10)17)19-13(20)9-3-1-7(14(21)22)5-12(9)18-15(19)23/h1-6H,(H,18,23)(H,21,22) |
InChI Key |
NQBQEMKLPBAXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















